molecular formula C28H30N4O4S B11352892 5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11352892
M. Wt: 518.6 g/mol
InChI Key: FACLBYJCFZAHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, pyrimidine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of nitro groups can yield amines .

Scientific Research Applications

5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furanones and furfurals.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine.

    Sulfonyl Compounds: Compounds containing the sulfonyl group, such as sulfonamides and sulfonylureas.

Uniqueness

5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of furan, pyrimidine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(4-propan-2-ylphenyl)methyl]amino]-N-(4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C28H30N4O4S/c1-19(2)22-11-9-21(10-12-22)17-32(18-24-6-5-15-36-24)25-16-29-28(37(4,34)35)31-26(25)27(33)30-23-13-7-20(3)8-14-23/h5-16,19H,17-18H2,1-4H3,(H,30,33)

InChI Key

FACLBYJCFZAHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)C)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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